Tert-butyl 4-methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate
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Overview
Description
Tert-butyl 4-methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a tert-butyl group, a piperidinylmethyl group, and a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the piperidinylmethyl group and the tert-butyl ester group. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves esterification to introduce the tert-butyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis. Purification techniques, such as recrystallization or chromatography, are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Tert-butyl 4-methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to specific physiological effects. The exact mechanism of action would require detailed studies, including molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxamide: Similar structure but with an amide group instead of an ester.
Tert-butyl 4-methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
4-Methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate: Lacks the tert-butyl group.
Uniqueness
Tert-butyl 4-methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate is unique due to the presence of the tert-butyl ester group, which can influence its chemical reactivity and biological activity. The combination of the thiazole ring, piperidinylmethyl group, and tert-butyl ester makes it a versatile compound for various applications.
Properties
IUPAC Name |
tert-butyl 4-methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-10-13(14(18)19-15(2,3)4)20-12(17-10)9-11-5-7-16-8-6-11/h11,16H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHULSIVMKDLHCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2CCNCC2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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